MeO-Suc-Arg-Pro-Tyr-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeO-Suc-RPY-pNA (hydrochloride) involves the coupling of Methoxy-Succinyl-Arg-Pro-Tyr with p-nitroanilide. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of MeO-Suc-RPY-pNA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Chemical Reactions Analysis
Types of Reactions
MeO-Suc-RPY-pNA (hydrochloride) primarily undergoes hydrolysis when acted upon by serine proteases. The hydrolysis reaction cleaves the peptide bond between the Arg-Pro-Tyr sequence and p-nitroanilide, releasing p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents include phosphate-buffered saline (PBS) and the specific serine protease being studied .
Major Products
The major product formed from the hydrolysis of MeO-Suc-RPY-pNA (hydrochloride) is p-nitroaniline, which can be detected by its absorbance at 405 nm .
Scientific Research Applications
MeO-Suc-RPY-pNA (hydrochloride) is extensively used in scientific research for the following applications:
Mechanism of Action
MeO-Suc-RPY-pNA (hydrochloride) acts as a substrate for serine proteases. The enzyme binds to the Arg-Pro-Tyr sequence and cleaves the peptide bond, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of the enzyme’s activity. The molecular targets involved are the active sites of serine proteases, which catalyze the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Bz-FVR-AMC (trifluoroacetate salt): Another substrate for serine proteases, used in similar biochemical assays.
Suc-AAPF-pNA: A substrate for chymotrypsin-like proteases, used in enzyme activity assays.
Uniqueness
MeO-Suc-RPY-pNA (hydrochloride) is unique due to its specific peptide sequence (Arg-Pro-Tyr) that is preferentially recognized and cleaved by a wide range of serine proteases. This makes it a versatile tool for studying various proteases in different biological contexts .
Properties
Molecular Formula |
C31H40N8O9 |
---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1 |
InChI Key |
TXYMHQOSDJXNHI-SDHOMARFSA-N |
Isomeric SMILES |
COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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